molecular formula C14H21NO B11884875 4-(tert-Butyl)-3-(cyclopropylmethoxy)aniline

4-(tert-Butyl)-3-(cyclopropylmethoxy)aniline

Cat. No.: B11884875
M. Wt: 219.32 g/mol
InChI Key: NEOYAKZWUAHPRV-UHFFFAOYSA-N
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Description

4-tert-butyl-3-(cyclopropylmethoxy)aniline is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-(cyclopropylmethoxy)aniline typically involves the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.

    Substitution reaction: The cyclopropylmethyl chloride is then reacted with 4-tert-butylaniline in the presence of a base, such as potassium carbonate, to form 4-tert-butyl-3-(cyclopropylmethoxy)aniline.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-3-(cyclopropylmethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitroanilines, sulfonanilines, or halogenated anilines.

Scientific Research Applications

4-tert-butyl-3-(cyclopropylmethoxy)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-(cyclopropylmethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylaniline: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    3-(cyclopropylmethoxy)aniline: Lacks the tert-butyl group, affecting its hydrophobicity and reactivity.

    4-tert-butyl-3-methoxyaniline: Contains a methoxy group instead of a cyclopropylmethoxy group, influencing its electronic properties.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-tert-butyl-3-(cyclopropylmethoxy)aniline

InChI

InChI=1S/C14H21NO/c1-14(2,3)12-7-6-11(15)8-13(12)16-9-10-4-5-10/h6-8,10H,4-5,9,15H2,1-3H3

InChI Key

NEOYAKZWUAHPRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)OCC2CC2

Origin of Product

United States

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